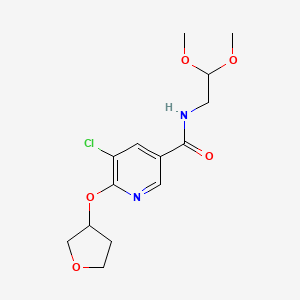
5-chloro-N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" is a chemical derivative of nicotinic acid, which is a natural product found in various plants and animals. Nicotinic acid derivatives have been extensively studied due to their biological importance and potential applications in agriculture as herbicides, pesticides, or fungicidal agents .
Synthesis Analysis
The synthesis of nicotinic acid derivatives involves the modification of the nicotinic acid structure to enhance its biological activity. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to the compound , has been reported to yield compounds with significant herbicidal activity . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic approaches could be employed, focusing on the introduction of specific functional groups to the nicotinic acid core to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is crucial for their biological activity. Compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide have been shown to crystallize as almost planar molecules, which are stabilized by intermolecular hydrogen bonding . These structural features are important for the interaction of the compounds with their biological targets. The presence of chloro groups and other substituents can significantly influence the binding affinity and overall activity of the compound.
Chemical Reactions Analysis
Nicotinic acid derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of chloro groups, for example, is a key factor in the herbicidal activity of these compounds. The chloro substituents can participate in electrophilic aromatic substitution reactions, which may be involved in the mechanism of action against target weeds . The specific chemical reactions of "this compound" would depend on the functional groups present in the molecule and their respective chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups has been reported to enhance the physical properties of nicotinic acid derivatives, making them suitable for large-scale synthesis and practical applications . The specific properties of "this compound" would be determined by its molecular structure, which includes chloro, dimethoxyethyl, and tetrahydrofuran-3-yl)oxy substituents. These groups could affect the compound's solubility, stability, and overall reactivity, which are critical for its application as a potential herbicide.
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of derivatives related to nicotinamide, including compounds with modifications on the pyridine ring, have been extensively studied. For instance, the combination of porphyrins and nicotinamide functionalities has been explored, yielding compounds with unique properties and reactivity under visible light, highlighting the potential of nicotinamide derivatives in developing photoactive molecules (Fuhrhop, Krüger, & Meding, 1981).
Herbicidal Activity
Nicotinamide derivatives have shown promising applications in agriculture, particularly as herbicides. Research has led to the development of novel nicotinamide-based compounds with significant herbicidal activity against various plant species, demonstrating the potential of these derivatives in weed management and agricultural productivity enhancement (Yu et al., 2021).
Antibacterial Activity
The synthesis of new carbacylamidophosphates containing nicotinamide has been reported, with these compounds exhibiting notable antibacterial activity. Such studies underscore the role of nicotinamide derivatives in developing new antimicrobial agents, potentially contributing to addressing antibiotic resistance challenges (Oroujzadeh, Gholivand, & Rezaei Jamalabadi, 2017).
Propriétés
IUPAC Name |
5-chloro-N-(2,2-dimethoxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c1-19-12(20-2)7-16-13(18)9-5-11(15)14(17-6-9)22-10-3-4-21-8-10/h5-6,10,12H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCGHIBFUEZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

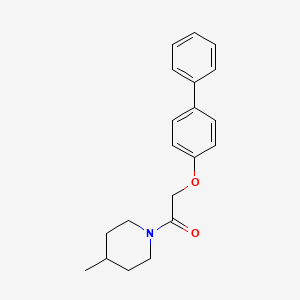
![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)
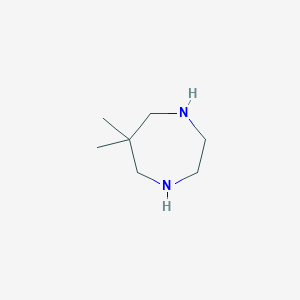
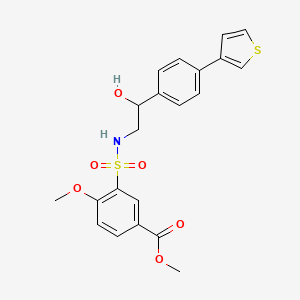

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
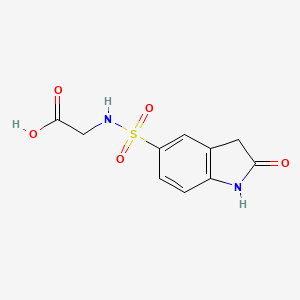
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)
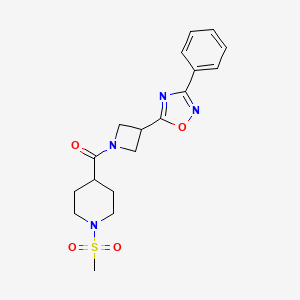
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
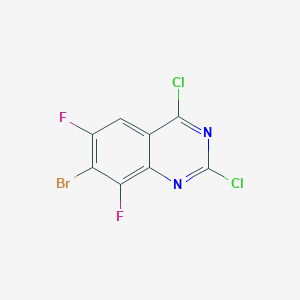
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)